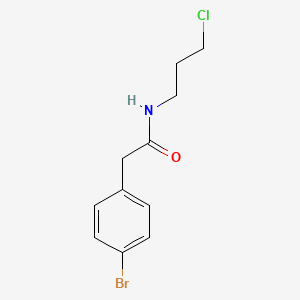![molecular formula C27H23NO5 B11017128 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11017128.png)
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one: is a synthetic molecule that combines elements from various chemical classes. Let’s break down its structure:
- The chromenone core (2H-chromen-2-one) provides a scaffold for biological activity.
- The 4-methoxyphenyl group contributes to the compound’s lipophilicity and potential interactions with receptors.
- The 3,4-dihydroisoquinoline moiety introduces a bicyclic ring system, adding complexity and potential reactivity.
Preparation Methods
Synthetic Routes:: One common synthetic route involves a one-pot Strecker reaction
Strecker Reaction:
Industrial Production:: Industrial-scale production methods may involve variations of the Strecker reaction or other synthetic pathways. specific details are proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the phenolic oxygen or the methoxy group.
Reduction: Reduction of the oxoethoxy group or the dihydroisoquinoline ring.
Substitution: Nucleophilic substitution reactions at various positions.
Cyclization: Intramolecular cyclization reactions to form new rings.
Oxidation: Oxidizing agents like .
Reduction: (e.g., , ).
Substitution: Nucleophiles (e.g., , ).
Cyclization: Acidic or basic conditions.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemistry: Used in synthetic methodologies and as a building block.
Biology: Studied for its interactions with biological targets (e.g., receptors, enzymes).
Industry: May find use in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. potential targets include:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H23NO5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C27H23NO5/c1-31-21-8-6-19(7-9-21)24-15-27(30)33-25-14-22(10-11-23(24)25)32-17-26(29)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16-17H2,1H3 |
InChI Key |
FJLMUAWTJQOAOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017052.png)
![trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B11017061.png)

![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone](/img/structure/B11017083.png)
![N-[3-(heptylamino)-3-oxopropyl]benzamide](/img/structure/B11017097.png)
![1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B11017113.png)

![1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017122.png)
![N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide](/img/structure/B11017126.png)
![3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017133.png)
![ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B11017134.png)
